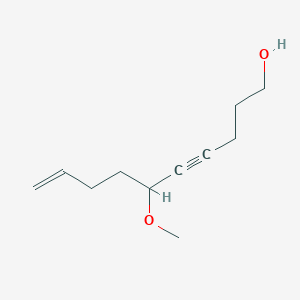![molecular formula C17H19NO B14218733 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one CAS No. 820965-42-2](/img/structure/B14218733.png)
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a unique structure that includes an indole core substituted with a butenone side chain and a methylbutenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the butenone and methylbutenyl groups through a series of reactions such as Friedel-Crafts acylation, alkylation, and condensation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the butenone group to a butanol group.
Substitution: The indole core can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The butenone and methylbutenyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methylbut-2-en-1-yl)-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.
3-(2-Methylbut-3-en-2-yl)-1H-indole-5-carboxylic acid: A compound with a carboxylic acid group instead of a butenone group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A quinoline derivative with similar substituents.
Uniqueness
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the butenone and methylbutenyl groups in the indole core provides a distinct chemical profile that can lead to unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
820965-42-2 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-[3-(2-methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one |
InChI |
InChI=1S/C17H19NO/c1-5-17(3,4)15-11-18-16-9-8-13(10-14(15)16)7-6-12(2)19/h5-11,18H,1H2,2-4H3 |
InChI-Schlüssel |
SHHUYJLTOWPMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC2=C(C=C1)NC=C2C(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)

![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
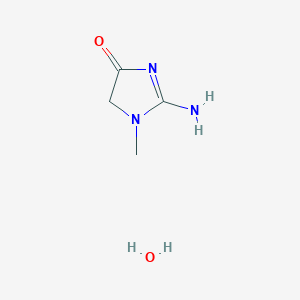

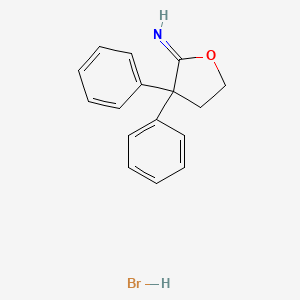
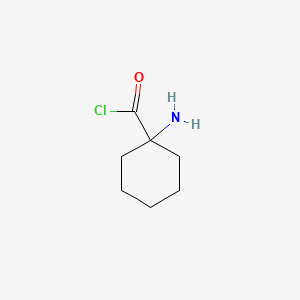


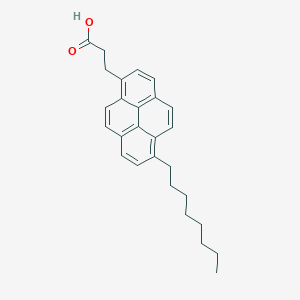
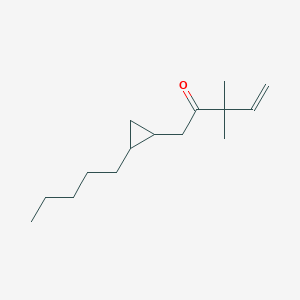
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
